molecular formula C15H12N4 B3069162 Tri(pyridin-4-yl)amine CAS No. 153467-50-6

Tri(pyridin-4-yl)amine

Cat. No.: B3069162
CAS No.: 153467-50-6
M. Wt: 248.28 g/mol
InChI Key: PDGVLYLXTUFIOL-UHFFFAOYSA-N
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Description

Tri(pyridin-4-yl)amine is an organic compound with the molecular formula C15H12N4. It is a tridentate ligand, meaning it can form three bonds with a metal ion. This compound is notable for its use in the synthesis of metal-organic frameworks (MOFs) and other coordination complexes due to its ability to coordinate with multiple metal centers .

Mechanism of Action

Target of Action

Tri(pyridin-4-yl)amine is a versatile compound that is often used as an intermediate in organic synthesis . It is also used as a ligand, participating in metal-catalyzed reactions . The primary targets of this compound are therefore the reactants in these chemical reactions.

Mode of Action

The mode of action of this compound is primarily through its interaction with other reactants in a chemical reaction. As a ligand, it can bind to metal ions and form coordination complexes . This interaction can facilitate various chemical reactions, including those involved in the synthesis of biologically active compounds .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the particular chemical reactions it is involved in. As an intermediate in organic synthesis, it can be part of numerous different pathways, leading to a wide variety of end products .

Pharmacokinetics

As a chemical used in synthesis, it’s likely that its bioavailability and pharmacokinetics would depend heavily on the specific context of its use, including factors like the presence of other chemicals and the conditions of the reaction .

Result of Action

The result of this compound’s action is the facilitation of chemical reactions, leading to the production of desired end products. In the context of organic synthesis, this could be a wide variety of different compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reactants, and the specific conditions of the reaction .

Chemical Reactions Analysis

Types of Reactions: Tri(pyridin-4-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Tri(pyridin-4-yl)amine is unique due to its specific coordination geometry and electronic properties, which make it particularly suitable for forming stable metal-organic frameworks and coordination complexes. Its ability to act as a tridentate ligand allows for the formation of highly stable and versatile structures .

Properties

IUPAC Name

N,N-dipyridin-4-ylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c1-7-16-8-2-13(1)19(14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGVLYLXTUFIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N(C2=CC=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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